Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-
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Overview
Description
Preparation Methods
The synthesis of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves several steps. One common method includes the reaction of 2,5-dimethoxythiophenol with pentafluorobenzyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert sulfoxides back to thioethers.
Scientific Research Applications
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with cysteine residues in proteins, altering their function. Additionally, the pentafluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro- can be compared with similar compounds such as:
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]tetrafluoro-: Similar structure but with one less fluorine atom, which may affect its reactivity and properties.
Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]trifluoro-: Another similar compound with three fluorine atoms, potentially leading to different chemical behavior and applications.
Properties
CAS No. |
648956-87-0 |
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Molecular Formula |
C15H11F5O2S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)sulfanylmethyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C15H11F5O2S/c1-21-7-3-4-9(22-2)10(5-7)23-6-8-11(16)13(18)15(20)14(19)12(8)17/h3-5H,6H2,1-2H3 |
InChI Key |
ZALCCTWTKVCAGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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